molecular formula C9H13BO5 B152733 2,4,6-Trimethoxyphenylboronic acid CAS No. 135159-25-0

2,4,6-Trimethoxyphenylboronic acid

Cat. No. B152733
CAS RN: 135159-25-0
M. Wt: 212.01 g/mol
InChI Key: PKLRXZVPEQJTTJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxyphenylboronic acid is a reagent used in the synthesis of heteroaryl, mono and bicyclic compounds . It has the formula C9H13BO5 and a molecular weight of 212.01 .


Synthesis Analysis

This compound is involved in various chemical reactions. It is used in cross-coupling with α-bromocarbonyl compounds or 2,6-disubstituted bromoarenes, Suzuki-Miyaura coupling for the synthesis of biphenyl arsine ligands, and addition reactions to naphthyridine N-oxides or β-aryloxyacrylates .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethoxyphenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring that is further substituted with three methoxy groups .


Chemical Reactions Analysis

As a reactant, 2,4,6-Trimethoxyphenylboronic acid is involved in cross-coupling with α-bromocarbonyl compounds or 2,6-disubstituted bromoarenes. It also participates in Suzuki-Miyaura coupling for the synthesis of biphenyl arsine ligands and addition reactions to naphthyridine N-oxides or β-aryloxyacrylates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.01 g/mol. It has a density of 1.2±0.1 g/cm, a boiling point of 413.8±55.0 °C at 760 mmHg, and a melting point of 144.38 °C . It has a water solubility of 843 mg/L at 25 °C .

Safety and Hazards

2,4,6-Trimethoxyphenylboronic acid can cause skin and eye irritation and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2,4,6-trimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLRXZVPEQJTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400722
Record name 2,4,6-Trimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxyphenylboronic acid

CAS RN

135159-25-0
Record name 2,4,6-Trimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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